HIV-1 Inhibitor-11: Chemical Structure, Binding Affinity, and Capsid Inhibition Mechanisms
HIV-1 Inhibitor-11: Chemical Structure, Binding Affinity, and Capsid Inhibition Mechanisms
Executive Summary
The development of highly active antiretroviral therapy (HAART) has transformed HIV-1 into a manageable chronic condition. However, the rapid mutation rate of the virus necessitates the continuous development of novel therapeutic agents with high genetic barriers to resistance. Recently, the HIV-1 capsid (CA) protein has emerged as a highly promising pharmacological target. Among the next-generation capsid inhibitors is HIV-1 inhibitor-11 , a fused pyridine ring derivative first disclosed in patent WO2021104413A1 as Compound 1-1b by [1].
As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of HIV-1 inhibitor-11's chemical structure, binding affinity, mechanism of action, and the self-validating experimental protocols required to evaluate its efficacy.
Chemical Structure and Physicochemical Profile
HIV-1 inhibitor-11 is a structurally complex fused pyridine ring derivative[2]. A critical feature of its design is its stereochemical stability. According to LC-MS stability profiling, Compound 1-1b is a single configuration compound (an atropisomer) that remains stable without interconversion even under extreme thermal stress (40°C to 120°C)[3].
Causality Insight: Atropisomeric stability is paramount in drug development. If a molecule freely rotates and interconverts into different stereoisomers in vivo, it can lead to a sudden loss of target affinity or the generation of off-target toxicity. The rigid conformation of HIV-1 inhibitor-11 ensures sustained target engagement.
Table 1: Quantitative and Physicochemical Profile
| Parameter | Specification |
| Compound Name | HIV-1 inhibitor-11 |
| Patent Designation | WO2021104413A1 (Compound 1-1b) |
| Molecular Formula | C42H36ClF10N7O5S2 |
| Molecular Weight | 1008.35 g/mol |
| Chemical Class | Fused Pyridine Ring Derivative |
| Target Protein | HIV-1 Capsid (CA) Protein |
| Antiviral IC50 (WT HIV-1) | 34 nM |
Mechanism of Action: Capsid Polymerization Inhibition
The HIV-1 capsid is a conical core composed of ~1,500 CA monomers arranged in hexamers and pentamers. CA plays a dual role: it protects the viral genome during early infection (uncoating) and orchestrates the assembly of new virions during late-stage replication.
HIV-1 inhibitor-11 acts as a potent capsid polymerization modulator. By binding with high affinity to the interfaces between CA monomers—typically the N-terminal domain (NTD) and C-terminal domain (CTD) interface—it induces severe steric hindrance and allosteric conformational shifts[4]. This disruption is bi-phasic:
-
Early Stage (Entry): It accelerates premature uncoating, exposing the viral reverse transcription complex to host nucleases before it safely reaches the nucleus.
-
Late Stage (Assembly): It induces aberrant, non-functional capsid core formation, rendering newly budded virions non-infectious.
Fig 1: Mechanistic pathway of HIV-1 Inhibitor-11 disrupting capsid assembly and uncoating.
Binding Affinity and Antiviral Efficacy
The binding affinity and subsequent antiviral efficacy of HIV-1 inhibitor-11 are strictly dose-dependent. In standard cell-based assays utilizing Wild-Type (WT) HIV-1 strains, the compound demonstrates an impressive [5]. This nanomolar potency places it competitively among advanced capsid inhibitors.
For comparative context, its structural analog from the same patent series, HIV-1 inhibitor-12 (Compound 1-1a), exhibits an[6]. The slight variance in affinity is attributed to specific functional group orientations in the fused pyridine scaffold, which dictates the thermodynamics of the NTD-CTD pocket binding.
Experimental Protocols: Validating Binding and Efficacy
To ensure trustworthiness and reproducibility, the evaluation of HIV-1 inhibitor-11 requires self-validating assay systems. Below are the definitive, step-by-step methodologies for quantifying its biochemical and cellular activity.
Protocol A: In Vitro HIV-1 Capsid Polymerization Assay
This biochemical assay measures the direct impact of the inhibitor on the self-assembly of CA monomers into tubular structures.
Causality & Rationale: CA monomers spontaneously assemble into light-scattering tubes under high ionic strength. By measuring turbidity (absorbance at 350 nm), we can kinetically track assembly. An effective inhibitor will either accelerate aberrant assembly or completely block it, altering the turbidity curve.
Step-by-Step Method:
-
Protein Preparation: Express recombinant HIV-1 CA protein in E. coli and purify via size-exclusion chromatography. Dialyze into a storage buffer (50 mM Tris-HCl, pH 8.0, 2 mM DTT).
-
Compound Incubation: In a 96-well UV-transparent microplate, add CA protein to a final concentration of 50 µM. Add serial dilutions of HIV-1 inhibitor-11 (e.g., 0.1 nM to 10 µM) in DMSO. Ensure final DMSO concentration does not exceed 1% to prevent protein denaturation.
-
Equilibration: Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to achieve binding equilibrium with the CA monomers.
-
Triggering Polymerization: Rapidly inject NaCl to a final concentration of 2.0 M. Why? The high salt concentration shields the electrostatic repulsion between CA monomers, thermodynamically driving spontaneous assembly.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Continuously monitor the optical density (turbidity) at 350 nm every 30 seconds for 60 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity of polymerization (slope of the linear phase) or the maximum absorbance (Vmax). Plot these values against the log concentration of the inhibitor to calculate the IC50 using non-linear regression.
Fig 2: Step-by-step in vitro workflow for the HIV-1 Capsid Polymerization Assay.
Protocol B: Cell-Based Antiviral Efficacy Assay (CPE Reduction)
Causality & Rationale: While biochemical assays prove target engagement, cell-based assays confirm membrane permeability, intracellular stability, and actual viral inhibition. We measure the prevention of virus-induced Cytopathic Effect (CPE).
Step-by-Step Method:
-
Cell Seeding: Harvest MT-4 cells (a human T-cell line highly permissive to HIV-1) and seed them at 2×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
-
Infection: Infect the cells with WT HIV-1 (e.g., IIIB strain) at a Multiplicity of Infection (MOI) of 0.01. Why a low MOI? A low MOI allows for multiple cycles of viral replication, amplifying the detection of late-stage assembly inhibitors.
-
Drug Treatment: Concurrently, add serial dilutions of HIV-1 inhibitor-11. Include a positive control (e.g., Lenacapavir) and a mock-infected negative control to self-validate the assay window.
-
Incubation: Incubate the plates in a humidified 5% CO2 incubator at 37°C for 5 days.
-
Viability Quantification: Add a luminescent cell viability reagent (e.g., CellTiter-Glo) to quantify ATP levels, which are directly proportional to the number of living cells.
-
IC50 Calculation: Normalize the luminescence data. 0% protection is defined by the infected, untreated cells; 100% protection is defined by the mock-infected cells. Calculate the IC50 of HIV-1 inhibitor-11 based on the dose-response curve.
References
-
Title: FUSED PYRIDINE RING DERIVATIVE, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF (WO2021104413A1) Source: WIPO Patentscope URL: [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2021104413A1 - Fused pyridine ring derivative, preparation method therefor, and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.com [targetmol.com]
